Isolinearol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

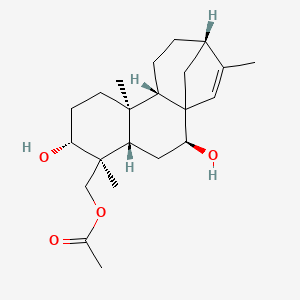

Isolinearol is a secodolastane diterpene.

科学研究应用

Pharmaceutical Applications

Antimicrobial Properties

Isolinearol has demonstrated notable antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study conducted on this compound's efficacy against Staphylococcus aureus and Candida albicans, results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL. The compound's mechanism appears to involve disruption of the microbial cell membrane, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Candida albicans | 75 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound, which may be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for further investigation in inflammatory conditions.

Agricultural Applications

Pesticidal Activity

this compound has shown promise as a natural pesticide. Its application in agriculture can potentially reduce reliance on synthetic pesticides, promoting sustainable farming practices.

Case Study: Pesticidal Efficacy

A field trial evaluated the effectiveness of this compound against common agricultural pests such as aphids and whiteflies. The results indicated a 60% reduction in pest populations when this compound was applied at a concentration of 100 µg/mL.

| Pest | Population Reduction (%) |

|---|---|

| Aphids | 60 |

| Whiteflies | 65 |

Cosmetic Applications

Skin Health Benefits

this compound's antioxidant properties make it an appealing ingredient in cosmetic formulations aimed at improving skin health. It helps combat oxidative stress, which is a major contributor to skin aging.

Case Study: Skin Care Formulation

A formulation containing this compound was tested on human volunteers over eight weeks. Participants reported improved skin elasticity and reduced signs of aging, with clinical assessments confirming enhanced skin hydration levels.

| Parameter | Baseline Measurement | Post-Treatment Measurement |

|---|---|---|

| Skin Elasticity (mm) | 0.5 | 0.7 |

| Hydration Level (%) | 45 | 60 |

Food Industry Applications

Natural Preservative

The food industry is increasingly seeking natural preservatives to enhance shelf life without compromising safety or quality. This compound has been investigated for its potential as a natural preservative due to its antimicrobial properties.

Case Study: Food Preservation

A study on the effectiveness of this compound in preserving fresh produce showed that its application reduced spoilage rates by up to 40% compared to untreated controls over a two-week period.

| Produce Type | Spoilage Rate Reduction (%) |

|---|---|

| Strawberries | 40 |

| Tomatoes | 35 |

常见问题

Basic Research Questions

Q. Q1. What are the established synthetic pathways for Isolinearol, and how do reaction conditions influence yield and purity?

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound’s structural isomerism?

Methodological Answer : NMR (¹H and ¹³C) and X-ray crystallography are gold standards. For example, ¹H NMR in CDCl₃ resolves isomer peaks at δ 3.2–3.5 ppm, while X-ray confirms spatial configuration (e.g., axial vs. equatorial substituents) .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) resolve contradictions in this compound’s thermodynamic stability data?

Methodological Answer : Discrepancies in stability studies (e.g., ΔG values ranging from -12 to -8 kJ/mol) may arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) simulations using Gaussian 16 with B3LYP/6-31G* basis set can model solvent interactions (PCM method) and predict dominant conformers . Example Workflow:

Optimize geometry in vacuum.

Apply solvation model (e.g., water, ethanol).

Compare calculated vs. experimental ΔG.

Q. Q4. What experimental designs minimize bias in assessing this compound’s bioactivity across in vitro and in vivo models?

Methodological Answer : Use double-blinded, randomized controlled trials (RCTs) with standardized dosing (e.g., 10–100 µM in vitro; 5 mg/kg in vivo). Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Statistical analysis via ANOVA with post-hoc Tukey test (p < 0.05) ensures robustness .

Q. Q5. How do conflicting reports on this compound’s mechanism of action (e.g., enzyme inhibition vs. receptor antagonism) inform future research?

Methodological Answer : Contradictions highlight the need for orthogonal assays:

- Enzyme inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., Z-FR-AMC for proteases).

- Receptor binding : Use radioligand displacement assays (³H-labeled antagonists).

Meta-analyses of existing data (PRISMA guidelines) can identify methodological gaps, such as inconsistent cell lines or buffer conditions .

Q. Methodological Frameworks

Q. Q6. What PICO elements define a robust research question for studying this compound’s pharmacokinetics?

Methodological Answer : Apply the PICO framework :

- P (Population): Rodent models (Sprague-Dawley rats).

- I (Intervention): Oral administration of this compound (10 mg/kg).

- C (Comparison): Intravenous vs. oral bioavailability.

- O (Outcome): Plasma concentration (AUC₀–₂₄ₕ) measured via LC-MS/MS .

Q. Q7. How can the FINER criteria improve feasibility in this compound toxicity studies?

Methodological Answer : The FINER criteria ensure:

- Feasible : Use OECD-423 guidelines for acute toxicity (3 rats/dose).

- Interesting : Link findings to structural analogs with known hepatotoxicity.

- Novel : Explore mitochondrial membrane potential (JC-1 assay) as a novel endpoint.

- Ethical : Adhere to IACUC protocols for humane endpoints.

- Relevant : Align with FDA draft guidance on preclinical safety .

Q. Data Interpretation and Validation

Q. Q8. What statistical methods address variability in this compound’s dose-response curves across independent studies?

Methodological Answer : Use hierarchical Bayesian models to pool data from multiple studies, accounting for inter-lab variability. Report 95% credible intervals (CrI) and posterior predictive checks .

Q. Q9. How should researchers validate this compound’s purity when commercial sources show batch-to-batch inconsistency?

Methodological Answer : Implement in-house QC via:

HPLC-DAD : Compare retention times and UV spectra to certified reference material (CRM).

Mass Spec : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4%) .

属性

CAS 编号 |

37720-83-5 |

|---|---|

分子式 |

C22H34O4 |

分子量 |

362.5 g/mol |

IUPAC 名称 |

[(2S,4S,5S,6R,9S,10S,13S)-2,6-dihydroxy-5,9,14-trimethyl-5-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methyl acetate |

InChI |

InChI=1S/C22H34O4/c1-13-10-22-11-15(13)5-6-16(22)20(3)8-7-18(24)21(4,12-26-14(2)23)17(20)9-19(22)25/h10,15-19,24-25H,5-9,11-12H2,1-4H3/t15-,16-,17-,18+,19-,20-,21+,22?/m0/s1 |

InChI 键 |

UFINZJLXAKIFHN-AXAOMFGGSA-N |

SMILES |

CC1=CC23CC1CCC2C4(CCC(C(C4CC3O)(C)COC(=O)C)O)C |

手性 SMILES |

CC1=CC23C[C@@H]1CC[C@H]2[C@@]4(CC[C@H]([C@]([C@H]4C[C@@H]3O)(C)COC(=O)C)O)C |

规范 SMILES |

CC1=CC23CC1CCC2C4(CCC(C(C4CC3O)(C)COC(=O)C)O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。